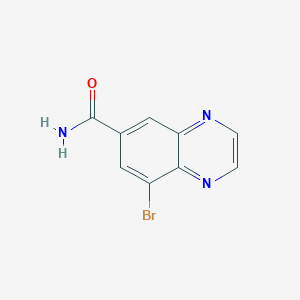
8-Bromoquinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 8-Bromoquinoxaline-6-carboxamide typically involves the bromination of quinoxaline derivatives followed by amide formation. One common synthetic route includes the following steps:
Bromination: Quinoxaline is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform to introduce the bromine atom at the 8-position.
Amide Formation: The brominated quinoxaline is then reacted with an amine, such as ammonia or an amine derivative, to form the carboxamide group at the 6-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
8-Bromoquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline-6-carboxylic acid derivatives or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, ammonia or amine derivatives for amide formation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Bromoquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mécanisme D'action
The mechanism of action of 8-Bromoquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
8-Bromoquinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:
Quinoxaline-6-carboxamide: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
8-Chloroquinoxaline-6-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different physicochemical properties.
8-Methylquinoxaline-6-carboxamide: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H6BrN3O |
|---|---|
Poids moléculaire |
252.07 g/mol |
Nom IUPAC |
8-bromoquinoxaline-6-carboxamide |
InChI |
InChI=1S/C9H6BrN3O/c10-6-3-5(9(11)14)4-7-8(6)13-2-1-12-7/h1-4H,(H2,11,14) |
Clé InChI |
YSBDAPHGUTVYFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=CC(=CC2=N1)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


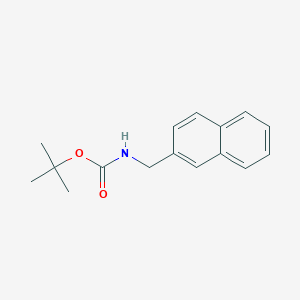

![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)

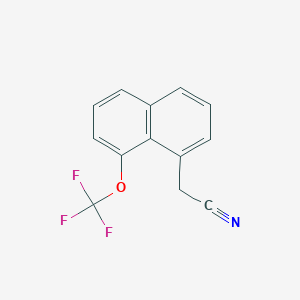
![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)
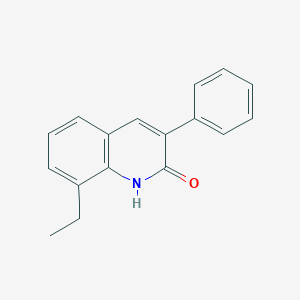

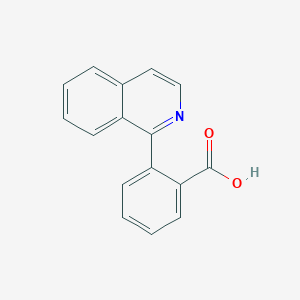
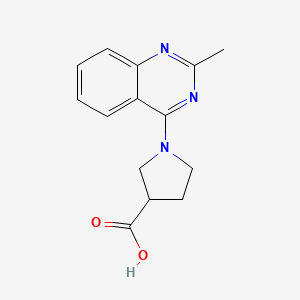
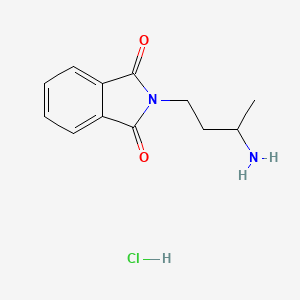
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)

